molecular formula C15H12O4 B1674857 Liquiritigenin CAS No. 578-86-9

Liquiritigenin

Cat. No. B1674857
CAS RN: 578-86-9
M. Wt: 256.25 g/mol
InChI Key: FURUXTVZLHCCNA-AWEZNQCLSA-N
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Description

Liquiritigenin is a flavanone that was isolated from Glycyrrhiza uralensis, and is found in a variety of plants of the Glycyrrhiza genus, including Glycyrrhiza glabra (licorice) . It is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect .


Synthesis Analysis

The metabolic transformation of flavonoids by the gut microbiota may be one of the main reasons for their low bioavailability after oral administration . This study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro . Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 .


Molecular Structure Analysis

The molecular formula of Liquiritigenin is C15H12O4 . The molecular weight is 256.257 g·mol −1 .


Chemical Reactions Analysis

Liquiritigenin and its precursor and isomer chalcone isoliquiritigenin (ILG) are the main bioactive constituents of RG . The structure and phytochemical properties of LG and ILG have been studied in age-related diseases .


Physical And Chemical Properties Analysis

The chemical formula of Liquiritigenin is C15H12O4 . The molecular weight is 256.257 g·mol −1 .

Scientific Research Applications

  • Application in Oncology

    • Summary of Application : Liquiritigenin is a flavonoid that has potential antitumor properties . It is expected to be developed into an anticancer drug with low toxicity because of its antioxidant, antibacterial, antifungal, antitumor, antiproliferative, and cytotoxic activities .
    • Methods of Application : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
    • Results or Outcomes : Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5. M5 is speculated to be davidigenin, which has antitumor activity .
  • Application in Neurology

    • Summary of Application : Liquiritigenin and Isoliquiritigenin from Radix Glycyrrhizae have been studied for their role in human health and disease models, particularly in neurodegenerative diseases and disorders (NDDs) like Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
    • Methods of Application : The study involves the use of herbal medicines for the treatment or prevention of NDDs .
    • Results or Outcomes : The study suggests that herbal medicines, including Liquiritigenin, are significantly better than synthetic drug treatment for NDDs .
  • Application in Pharmacology

    • Summary of Application : Liquiritigenin is a flavonoid that has potential pharmacological properties . It is expected to be developed into a drug with low toxicity because of its antioxidant, antibacterial, antifungal, antitumor, antiproliferative, and cytotoxic activities .
    • Methods of Application : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
    • Results or Outcomes : Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5. M5 is speculated to be davidigenin, which has antitumor activity .
  • Application in Renal Health

    • Summary of Application : Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the CP treatment group .
    • Methods of Application : The study involves the use of liquiritigenin in the treatment of renal health .
    • Results or Outcomes : The study suggests that liquiritigenin can be used to improve renal health .
  • Application in Endocrinology

    • Summary of Application : Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
    • Methods of Application : The study involves the use of liquiritigenin in the treatment of endocrine disorders .
    • Results or Outcomes : The study suggests that liquiritigenin can be used to improve endocrine health .
  • Application in Neuroprotection

    • Summary of Application : Multiple studies have explored the promising effects of Liquiritigenin as a neuroprotective and neurorescuing compound through inhibition of intracellular ROS generation and antioxidative action .
    • Methods of Application : The study involves the use of liquiritigenin in the treatment of neurodegenerative disorders .
    • Results or Outcomes : The study suggests that liquiritigenin can be used to improve neuroprotection .

Safety And Hazards

Liquiritigenin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . Future research could focus on the metabolites of liquiritigenin and their potential pharmacological activities .

properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUXTVZLHCCNA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206493
Record name Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model.
Record name MF101
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Liquiritigenin

CAS RN

578-86-9
Record name Liquiritigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-deoxyflavanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIQUIRITIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 - 205 °C
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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